Cas no 1806331-70-3 (Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate)

Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate is a brominated aromatic ester with a cyanomethyl functional group, offering versatile reactivity for synthetic applications. Its structure combines an electron-withdrawing bromo substituent and a reactive cyanomethyl moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its well-defined molecular architecture allows for precise modifications, enabling the construction of complex heterocycles or functionalized aromatic systems. High purity and stability under standard conditions ensure reliable performance in multistep synthetic routes.
Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate structure
1806331-70-3 structure
Product name:Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate
CAS No:1806331-70-3
MF:C13H14BrNO2
MW:296.159762859344
CID:4970794

Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate
    • Inchi: 1S/C13H14BrNO2/c1-2-17-13(16)4-3-10-7-11(5-6-15)9-12(14)8-10/h7-9H,2-5H2,1H3
    • InChI Key: DDLXUHQWLSDUIO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CC#N)C=C(C=1)CCC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 297
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.1

Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013025252-1g
Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate
1806331-70-3 97%
1g
1,564.50 USD 2021-06-24

Additional information on Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate

Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate: A Comprehensive Overview

Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate, with the CAS number 1806331-70-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, polymer synthesis, and advanced materials research. The molecule's structure, featuring a bromine atom at the 3-position of the phenyl ring and a cyanomethyl group at the 5-position, contributes to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate in the synthesis of biologically active compounds. Researchers have explored its role as an intermediate in the construction of complex molecules with potential therapeutic applications. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged in the development of novel antibiotics and anticancer agents. The bromine atom at the 3-position serves as a reactive site, enabling selective transformations that are crucial for medicinal chemistry.

In addition to its role in drug discovery, Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate has been utilized in the synthesis of advanced polymers and materials. The cyanomethyl group at the 5-position introduces electron-withdrawing effects, which can influence the electronic properties of resulting polymers. This makes it a valuable component in the development of high-performance materials for electronic applications, such as organic light-emitting diodes (OLEDs) and flexible electronics.

Recent advancements in green chemistry have also brought attention to this compound. Scientists have developed sustainable methods for its synthesis, reducing environmental impact while maintaining high yields. These methods often involve catalytic processes or biocatalysts, aligning with global efforts to promote eco-friendly chemical manufacturing.

The structural versatility of Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate allows for a wide range of modifications, enabling researchers to tailor its properties for specific applications. For example, substituting the ethoxy group with other ester groups can alter solubility and reactivity, opening new avenues for material design.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of this compound. Advanced molecular modeling techniques have revealed how substituents on the phenyl ring influence its electronic properties, guiding experimental efforts toward optimizing its performance in various applications.

In conclusion, Ethyl 3-(3-bromo-5-(cyanomethyl)phenyl)propanoate stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemical research, driving innovation in drug discovery, materials science, and sustainable chemistry.

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